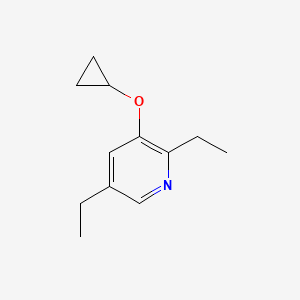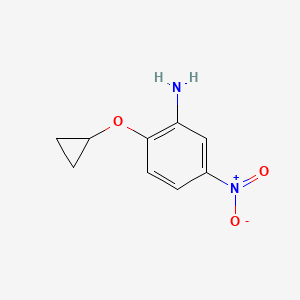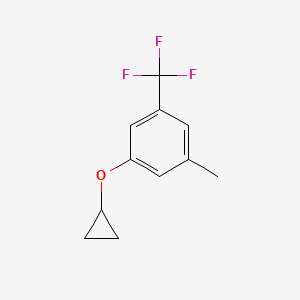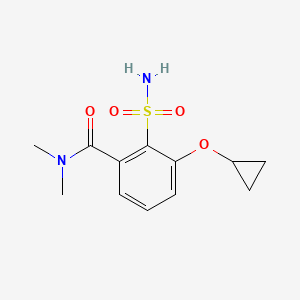
3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide is an organic compound with the molecular formula C10H11N3O4 It is a derivative of isonicotinamide, featuring a cyclopropoxy group, a methyl group, and a nitro group attached to the isonicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide typically involves multiple steps:
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with an intermediate compound.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Reduction: 3-Cyclopropoxy-N-methyl-5-aminoisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive isonicotinamide derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of nitroaromatic compounds with biological systems, particularly in the context of nitric oxide release and its effects.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide involves its interaction with specific molecular targets:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Cyclopropoxy Group: This group may influence the compound’s binding affinity and specificity towards its molecular targets.
Pathways Involved: The compound may affect pathways related to oxidative stress, DNA damage, and apoptosis in cancer cells or microbial organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-2-nitroisonicotinamide: Similar structure but lacks the methyl group.
N-methyl-5-nitroisonicotinamide: Similar structure but lacks the cyclopropoxy group.
5-Nitroisonicotinamide: Lacks both the cyclopropoxy and methyl groups.
Uniqueness
3-Cyclopropoxy-N-methyl-5-nitroisonicotinamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyclopropoxy group can enhance its stability and influence its interaction with molecular targets, while the nitro group provides a site for bioreduction and subsequent biological effects.
Eigenschaften
Molekularformel |
C10H11N3O4 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-5-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)9-7(13(15)16)4-12-5-8(9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,14) |
InChI-Schlüssel |
MRLOXVXVSSKVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















